Iodomethane-13C
Overview
Description
Iodomethane-13C Description
Iodomethane, also known as methyl iodide, is a compound of significant interest in various fields of chemistry and environmental science. It is a biogenic metabolite that can mobilize metals from anoxic sediments and certain metal compounds into water, suggesting its potential role in natural metal cycling processes . The compound has been studied extensively using nuclear magnetic resonance (NMR) spectroscopy, particularly in its carbon-13 (^13C) enriched form, known as iodomethane-13C or ^13CH3I. This isotopologue has been used to investigate molecular interactions and chemical shifts in different environments, including gaseous mixtures , liquid crystalline solutions , and solid argon .
Synthesis Analysis
The synthesis of iodomethane-13C can be achieved through various methods. One approach involves the reaction of ^13C-enriched iodomethane with 3-methylxanthine to produce caffeine-1,7-^13CH3 with high chemical and isotopic purity . Another method includes the iodination of methane, where ^11C-iodomethane is synthesized by reacting ^11C-methane with iodine vapors, yielding a high radiochemical yield and specific radioactivity . These synthesis methods are crucial for producing ^13C-labeled iodomethane for research purposes.
Molecular Structure Analysis
The molecular structure of iodomethane and its derivatives has been a subject of investigation. For instance, the molecular structure of triiodomethane (iodoform, CHI3) was determined using gas electron diffraction, providing insights into bond lengths and angles . Additionally, NMR studies have revealed that the molecular geometry of ^13C-iodomethane can be influenced by solvent-solute interactions, which can lead to apparent bond angle deviations in liquid crystalline solutions .
Chemical Reactions Analysis
Iodomethane participates in various chemical reactions, including those that lead to the formation of water-soluble and volatile derivatives when reacting with metal sulfides . The photochemistry of iodomethane has also been explored, where its complex with ozone in solid argon can photodissociate to form iodosomethane and other products such as iodomethanol and methyl hypoiodite .
Physical and Chemical Properties Analysis
The physical and chemical properties of iodomethane-13C have been characterized using NMR spectroscopy. Studies have shown that the ^13C and ^1H chemical shifts of ^13CH3I are linearly dependent on the solvent density, and similar dependencies have been observed for the one-bond coupling constant, 1J(CH) . The relativistic effect of iodine on ^13C NMR chemical shifts has been quantified, indicating the necessity of relativistic calculations for accurate determination of these shifts in iodomethanes . Furthermore, the behavior of ^13C-iodomethane in different liquid crystalline solvents has been compared, highlighting the distinct physicochemical interactions in thermotropic versus lyotropic liquid crystals .
Scientific Research Applications
Field: NMR Spectroscopy
- Application : Iodomethane-13C is used as a probe molecule in NMR studies to investigate the behavior of molecules in different types of liquid crystals .
- Method : High-resolution NMR spectra of Iodomethane-13C dissolved in thermotropic and lyotropic liquid crystalline solvents are used to measure 1H-1H and 13C-1H dipolar couplings .
- Results : The ratio of these two couplings, which is a function of the H-C-H bond angle in Iodomethane-13C, is found to be different from that expected from the known molecular structure. This difference is attributed to solvent-solute interactions in liquid crystalline solutions .
Field: Metabolomics and Microbiome Research
- Application : Iodomethane-13C is used in stable isotope resolved metabolomics (SIRM) studies to investigate the metabolic interactions between the gut microbiome and host organs .
- Method : Mice are orally gavaged with a tracer, such as 13C-inulin, and the enrichment of 13C-metabolites in cecum contents and various host organs (plasma, liver, brain, and skeletal muscle) is observed over time .
- Results : The study found organ-specific and time-dependent 13C metabolite enrichments. For example, carbons from the gut microbiome were preferably incorporated into choline metabolism in the liver and the glutamine-glutamate/GABA cycle in the brain . A sex difference in 13C-lactate enrichment was also observed in skeletal muscle .
This study provides insights into the dynamic interorgan metabolite transport between the gut microbiome and host at the whole-body level . It also highlights the potential involvement of microbiota-derived metabolites in the gut-liver, gut-brain, and gut-skeletal muscle axes .
Field: Organic Synthesis
- Application : Iodomethane-13C is used in the synthesis of organic compounds . It’s often used as a methylating agent to introduce a methyl group into a molecule .
- Method : The reaction typically involves the nucleophilic substitution of the iodine atom in Iodomethane-13C by a nucleophile (such as an alcohol or amine) to form a new carbon-nucleophile bond .
- Results : The product is a methylated compound where the methyl group is labeled with the 13C isotope. This can be useful in subsequent NMR studies to track the fate of the methyl group in chemical reactions or metabolic processes .
Safety And Hazards
Iodomethane-13C is considered hazardous. It has the following hazard statements: H301 + H331 - H312 - H315 - H335 - H351 . These codes indicate that it is toxic if swallowed or inhaled, harmful in contact with skin, causes skin and eye irritation, may cause respiratory irritation, and is suspected of causing cancer .
Relevant Papers One relevant paper titled “Relativistic effect of iodine in 13C NMR chemical shifts of iodomethanes from quantum chemical calculations within the framework of the full four-component relativistic Dirac—Coulomb scheme” discusses the calculation of 13C NMR shielding constants (chemical shifts) of iodomethanes . The paper emphasizes the importance of performing calculations of 13C NMR chemical shifts of organoiodine compounds at the relativistic level .
properties
IUPAC Name |
iodo(113C)methane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3I/c1-2/h1H3/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INQOMBQAUSQDDS-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.932 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Iodomethane-13C | |
CAS RN |
4227-95-6 | |
Record name | Iodomethane-13C | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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